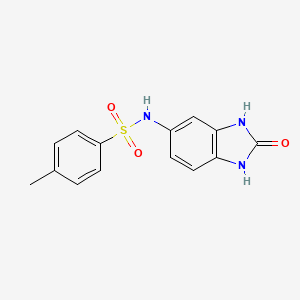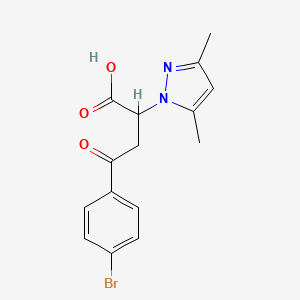![molecular formula C23H14BrN3O B11571965 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B11571965.png)
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,3,4-oxadiazole ring and a bromophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Friedel-Crafts acylation reaction, followed by cyclization to form the quinoline ring . The 1,3,4-oxadiazole ring is then introduced through a cyclization reaction involving hydrazine and a carboxylic acid derivative . The final step involves the bromination of the phenyl group using a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include various quinoline derivatives, oxadiazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is unique due to its specific substitution pattern and the presence of both quinoline and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a promising candidate for further study.
Eigenschaften
Molekularformel |
C23H14BrN3O |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H14BrN3O/c24-19-12-6-4-11-17(19)22-26-27-23(28-22)18-14-21(15-8-2-1-3-9-15)25-20-13-7-5-10-16(18)20/h1-14H |
InChI-Schlüssel |
ROESEFLNIDJRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(O4)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-nitrophenyl)amino]isoquinolin-1(2H)-one](/img/structure/B11571887.png)
![3-({3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11571893.png)

![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11571908.png)
![2,2-dimethyl-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11571911.png)
![6-Methyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11571915.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11571918.png)
![2-Benzyl-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571919.png)

![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11571940.png)
![N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11571944.png)

![1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11571967.png)
![9-(4-methylphenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11571969.png)
